molecular formula C7H4BrClN2O B7880434 4-Bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one

4-Bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one

Cat. No. B7880434
M. Wt: 247.47 g/mol
InChI Key: IAQHYRAFSBUTJD-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one is a useful research compound. Its molecular formula is C7H4BrClN2O and its molecular weight is 247.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antifungal Agents : A study describes a novel synthesis of a compound related to "4-Bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one", which is identified as a new class of azole antifungal agents (RaneDinanath et al., 1988).

  • Cytotoxicity Studies : Another research involved the synthesis of N-Heterocyclic carbene (NHC) complexes containing related compounds. These complexes were investigated for their cytotoxicity on the Caki-1 cell line, suggesting potential applications in cancer research or therapy (Patil et al., 2011).

  • Antimicrobial Activity : The synthesis of imidazolyl Schiff bases, triazoles, and azetidinones, derived from similar compounds, was reported. These compounds exhibited significant antibacterial and antifungal activity, indicating their potential as antimicrobial agents (Rekha et al., 2019).

  • Synthesis of Diazepines : A study described the synthesis of 6-phenyl-4H-imidazo[1,2-a][1,4]benzodiazepines using a reaction that involves a similar bromo-chloro imidazole compound. This suggests its use in the synthesis of diazepines, which have applications in medicinal chemistry (Hara et al., 1976).

  • Computational Studies of Substitution Reactions : A computational study investigated the nucleophilic substitution reaction of imidazole with various derivatives, including those related to "4-Bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one". Such studies are important for understanding the reactivity and potential applications of these compounds (Erdogan et al., 2019).

  • Antibacterial and Antifungal Activity : Further research indicated the synthesis and evaluation of novel imidazole derivatives for antibacterial and antifungal activity. This research supports the potential use of related compounds in developing new antimicrobial agents (Reddy & Reddy, 2010).

properties

IUPAC Name

4-bromo-6-chloro-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2O/c8-4-1-3(9)2-5-6(4)11-7(12)10-5/h1-2H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQHYRAFSBUTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)N2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.